4-n-Butoxy-3,5-dimethylthiophenol
Description
Contextualization of Arenethiols as Pivotal Scaffolds in Synthetic Organic Chemistry
Arenethiols, or thiophenols, are aromatic compounds containing a sulfhydryl (-SH) group attached to an aromatic ring. They are important precursors for a multitude of sulfur-containing organic compounds. thieme-connect.de Their utility in synthetic organic chemistry is well-established, with applications ranging from the synthesis of pharmaceuticals and agrochemicals to the development of novel materials. thieme-connect.deorganic-chemistry.org The thiol group is highly nucleophilic and can participate in a variety of chemical transformations, including S-alkylation, S-arylation, and oxidation to disulfides or sulfonic acids. thieme-connect.deyoutube.com This reactivity makes arenethiols indispensable intermediates in the construction of complex molecular architectures. pdx.edu
Rationale for In-depth Academic Investigation of 4-n-Butoxy-3,5-dimethylthiophenol
The specific compound, this compound, presents an interesting case for academic investigation due to its unique substitution pattern. It features two electron-donating methyl groups in the meta positions relative to the thiol group and an electron-donating n-butoxy group in the para position. This combination of substituents is expected to significantly modulate the electronic properties and steric environment of the thiol group and the aromatic ring.
The presence of the n-butoxy group, in particular, may confer interesting solubility properties and could influence the compound's interaction with biological systems or its performance in material science applications. The dimethyl substitution pattern provides steric hindrance around the thiol group, which could lead to unique selectivity in its reactions. A thorough investigation of this compound would contribute to a deeper understanding of structure-activity relationships within the substituted thiophenol class and could potentially unveil novel applications.
While specific research on this compound is not widely documented in publicly available literature, its structural similarity to other well-studied dimethylthiophenol derivatives, such as 2,4-dimethylthiophenol and 3,5-dimethylthiophenol (B1346996), provides a basis for predicting its chemical behavior and potential utility. google.comchemicalbook.com For example, dimethylthiophenol derivatives are used as intermediates in the synthesis of more complex molecules, including pharmaceuticals. google.com
To facilitate further research and application, a detailed characterization of its physicochemical and spectroscopic properties is essential. The following sections will outline the expected properties and reactivity of this compound based on the established chemistry of related compounds.
Physicochemical Properties
The physicochemical properties of this compound can be estimated based on data available for structurally similar compounds. These properties are crucial for its handling, purification, and application in various chemical processes.
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₁₂H₁₈OS | Based on structure |
| Molecular Weight | 210.33 g/mol | Calculated from formula |
| Appearance | Colorless to pale yellow liquid | Analogy with other substituted thiophenols thegoodscentscompany.com |
| Boiling Point | > 200 °C at 760 mmHg | Higher than dimethylthiophenol due to the butoxy group sigmaaldrich.com |
| Density | ~1.0 g/mL | Similar to other substituted thiophenols sigmaaldrich.com |
| Solubility | Soluble in organic solvents; insoluble in water | Typical for substituted phenols and thiophenols wikipedia.org |
This table presents predicted values based on the properties of structurally related compounds.
Spectroscopic Characterization
The structural elucidation of this compound would rely on a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons would appear as a singlet. The -CH₂- protons of the butoxy group would show a triplet, with other butyl protons appearing as multiplets. The methyl protons would be a singlet, and the thiol proton would appear as a broad singlet. |
| ¹³C NMR | Distinct signals for the aromatic carbons, with the carbon attached to the sulfur appearing at a characteristic chemical shift. Signals for the butoxy and methyl carbons would also be present. |
| Infrared (IR) | A characteristic S-H stretching vibration around 2550 cm⁻¹. C-S stretching vibrations would also be observable. C-O stretching for the ether linkage would be present. |
| Mass Spectrometry | The molecular ion peak would be observed at m/z corresponding to the molecular weight. Fragmentation patterns would likely involve the loss of the butyl group and other characteristic fragments. |
This table outlines the expected spectroscopic data for the compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-butoxy-3,5-dimethylbenzenethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18OS/c1-4-5-6-13-12-9(2)7-11(14)8-10(12)3/h7-8,14H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNRLPLTVLUABD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1C)S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Detailed Mechanistic Investigations of 4 N Butoxy 3,5 Dimethylthiophenol Chemical Transformations
Elucidation of Thiol Group Reactivity
The thiol group is the primary site of many chemical transformations of 4-n-butoxy-3,5-dimethylthiophenol, participating in oxidation, redox processes, and acting as both a nucleophile and an electrophile under different conditions.
Oxidation Pathways to Thiophenol Sulfoxides and Sulfones
The sulfur atom in this compound can be readily oxidized to form the corresponding sulfoxide (B87167) and, under more stringent conditions, the sulfone. This reactivity is a general characteristic of thiophenols. The oxidation state of the resulting product can be selectively controlled by the choice of oxidizing agent and reaction conditions.
Mild oxidizing agents, such as hydrogen peroxide in acetic acid, are typically employed for the selective conversion of thiols to sulfoxides. This transition-metal-free method is considered a "green" alternative and often results in high yields of the sulfoxide with minimal over-oxidation to the sulfone. For the oxidation of this compound to its sulfoxide, a representative reaction would involve stirring the thiophenol with a controlled amount of hydrogen peroxide in a suitable solvent like acetic acid at room temperature.
More potent oxidizing agents or harsher reaction conditions are necessary to achieve complete oxidation to the sulfone. Reagents like potassium permanganate (B83412) or stronger concentrations of hydrogen peroxide with catalysts can facilitate this transformation. It is important to note that the electron-donating nature of the butoxy and dimethyl groups on the aromatic ring can influence the susceptibility of the thiol group to oxidation.
| Reactant | Oxidizing Agent | Product |
| This compound | Hydrogen Peroxide (mild conditions) | This compound sulfoxide |
| This compound | Potassium Permanganate (strong conditions) | This compound sulfone |
Redox Characteristics and Intermediacy in Complex Reactions
The redox behavior of this compound is intrinsically linked to the ease with which the thiol group can be oxidized and the corresponding disulfide reduced. In the presence of an oxidizing agent and a base, thiophenols are readily converted to their corresponding disulfides. This process is often reversible, with the disulfide being reducible back to the thiol.
The redox potential of thiophenols is influenced by the substituents on the aromatic ring. Electron-donating groups, such as the n-butoxy and dimethyl groups in the target molecule, are known to lower the oxidation potential, making the compound more susceptible to oxidation compared to unsubstituted thiophenol. This enhanced reactivity is a key feature of its potential role as an intermediate in more complex reaction sequences, where it can act as a sacrificial antioxidant or participate in electron transfer processes.
Nucleophilic and Electrophilic Reactivity Profiles of the Thiol Group
The thiol group of this compound exhibits dual nucleophilic and electrophilic character. In its deprotonated form, the thiophenolate anion is a potent nucleophile. The electron-donating butoxy and methyl groups increase the electron density on the sulfur atom, enhancing its nucleophilicity compared to unsubstituted thiophenol. This makes it a strong candidate for nucleophilic substitution reactions with suitable electrophiles.
Conversely, under specific conditions, the sulfur atom of the thiol can act as an electrophile. For instance, in reactions with strong nucleophiles, the S-H bond can be cleaved, and the sulfur atom can be attacked. The reactivity profile is also influenced by steric hindrance from the adjacent methyl groups, which can modulate the accessibility of the sulfur atom to attacking species.
Reactions Governed by the Aromatic Ring System
The benzene (B151609) ring of this compound, activated by its substituents, is susceptible to electrophilic attack. The regioselectivity of these reactions is dictated by the directing effects of the butoxy and methyl groups.
Electrophilic Aromatic Substitution Reaction Regioselectivity
Electrophilic aromatic substitution reactions on this compound are directed to the positions ortho and para to the strongly activating n-butoxy group. The two methyl groups at positions 3 and 5 further influence the substitution pattern.
Given the substitution pattern, the positions available for electrophilic attack are C2 and C6. The n-butoxy group is a powerful ortho, para-director due to its ability to donate a lone pair of electrons into the aromatic system through resonance. The methyl groups are also activating and ortho, para-directing, albeit to a lesser extent than the butoxy group. Their presence at the 3 and 5 positions reinforces the activation of the ring.
Therefore, incoming electrophiles will preferentially attack the positions ortho to the butoxy group, which are the C2 and C6 positions. Due to the symmetry of the molecule with respect to the butoxy and thiol groups, these two positions are equivalent.
Influence of Butoxy and Methyl Substituents on Aromatic Reactivity
The n-butoxy and dimethyl substituents have a synergistic effect on the reactivity of the aromatic ring. The n-butoxy group, being a strong activating group, significantly increases the electron density of the benzene ring, making it much more susceptible to electrophilic attack than benzene itself. The electron-donating resonance effect of the oxygen atom of the butoxy group outweighs its inductive electron-withdrawing effect. organicchemistrytutor.com
The two methyl groups at the 3 and 5 positions further enhance the electron density of the ring through an inductive effect and hyperconjugation. This cumulative electron-donating effect from both the butoxy and the methyl groups makes the aromatic ring of this compound highly activated towards electrophilic substitution. The steric bulk of the n-butoxy group and the adjacent methyl groups can also play a role in the reaction kinetics, potentially hindering the approach of very large electrophiles.
Exploration of Radical Chemistry Involving Thiophenols
The radical chemistry of thiophenols is a well-established and vital area of organic chemistry. The relatively weak sulfur-hydrogen bond in the thiol group makes these compounds susceptible to homolytic cleavage, leading to the formation of highly reactive thiyl radicals (RS•). These radicals are key intermediates in a variety of chemical transformations.
The generation of thiyl radicals from thiophenol precursors can be achieved through several methods. fluorochem.co.uk Common laboratory techniques include:
Thermal or Photochemical Initiation: In the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under UV irradiation, the S-H bond can undergo homolysis to generate a thiyl radical. fluorochem.co.uk
One-Electron Oxidation: Redox processes involving single electron oxidants can also lead to the formation of thiyl radicals. fluorochem.co.uk
Once generated, these transient radical species can be studied through trapping experiments. Radical traps are molecules that react rapidly with the radical to form a stable product, which can then be identified and quantified. A common trapping agent is (2,2,6,6-tetramethylpiperidin-1-yl)oxyl, more commonly known as TEMPO. More advanced methods, such as those using O-allyl-TEMPO derivatives, allow for the detection of radical intermediates by techniques like mass spectrometry.
Thiyl radicals participate in two primary types of reactions: addition and abstraction.
Radical Addition: Thiyl radicals readily add across carbon-carbon multiple bonds in alkenes and alkynes. This process, often referred to as a thiol-ene or thiol-yne reaction, proceeds via an anti-Markovnikov addition, where the sulfur atom adds to the less substituted carbon atom. These reactions are often reversible, a property that can be exploited to facilitate the cis-trans isomerization of alkenes.
Radical Abstraction: Thiyl radicals are also capable of abstracting hydrogen atoms from a variety of organic substrates. The facility of this reaction depends on the strength of the C-H bond being broken. This reactivity allows thiols to act as catalysts in hydrogen transfer reactions.
Kinetic and Thermodynamic Parameters Governing Reaction Pathways
The specific reaction pathway that a thiophenol will undergo is governed by both kinetic and thermodynamic factors.
The thermodynamics of thiophenol radical chemistry are largely dictated by the bond dissociation energy (BDE) of the S-H bond, which is approximately 365 kJ/mol. fluorochem.co.uk This relatively low BDE facilitates the formation of thiyl radicals.
Table 1: Representative Kinetic Data for Thiophenol Reactions
| Reaction Type | Reactants | Rate Constant (M⁻¹s⁻¹) | Reference |
| Hydrogen Abstraction | Carbon-centered radical + Thiophenol | 0.8 x 10⁸ - 1.5 x 10⁸ | |
| Oxygen Addition | Thiyl radical + O₂ | 2.2 x 10⁹ |
This table presents generalized kinetic data for thiophenols and is intended to be illustrative. Specific values for this compound are not available.
Investigating Intermolecular Interactions and Self-Assembly Phenomena
The non-covalent interactions of thiophenols play a crucial role in their physical properties and their ability to form ordered structures.
Hydrogen Bonding and π-Stacking: Thiophenol molecules can interact with each other through a combination of hydrogen bonding involving the thiol group (S-H···S) and π-stacking of the aromatic rings. Studies on the thiophenol dimer have shown that dispersion forces are a major contributor to the stability of these π-stacked structures.
Self-Assembled Monolayers (SAMs): A significant application of thiophenols is in the formation of self-assembled monolayers on metal surfaces, particularly gold. The sulfur atom forms a strong bond with the gold surface, and the orientation of the thiophenol molecules is directed by the intermolecular interactions between the aromatic rings and their substituents. While this is a common phenomenon for many thiols, the presence of bulky substituents on the aromatic ring, as in the case of this compound, could potentially influence or even disrupt the formation of highly ordered hydrogen-bonding networks within a self-assembled structure.
Table 2: Intermolecular Interactions in Thiophenol Dimers
| Interaction Type | Contributing Forces | Significance | Reference |
| S-H···S Hydrogen Bond | Electrostatic | Anchors the dimer structure | |
| π-Stacking | Dispersion, Electrostatic | Stabilizes the overall assembly |
This table summarizes findings for the parent thiophenol molecule. The specific intermolecular interaction parameters for this compound have not been reported.
Advanced Spectroscopic Characterization for Molecular Structure and Dynamic Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic Distribution and Conformational Preferences
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the electronic environment and conformational preferences of 4-n-Butoxy-3,5-dimethylthiophenol. Although specific experimental data for this compound is not publicly available, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of structurally similar compounds and the known effects of its constituent functional groups.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons, the butoxy group, the dimethyl substituents, and the thiol proton. The two aromatic protons are expected to appear as a singlet due to their chemical equivalence, with a chemical shift influenced by the electron-donating effects of the butoxy and methyl groups, likely in the range of 6.5-7.0 ppm. The protons of the n-butoxy group will present a more complex pattern: a triplet for the terminal methyl group (δ ≈ 0.9-1.0 ppm), two methylene (B1212753) groups appearing as multiplets (sextet and quintet) in the region of 1.4-1.8 ppm, and a triplet for the methylene group attached to the oxygen atom (O-CH₂) at a downfield position (δ ≈ 3.9-4.1 ppm) due to the deshielding effect of the oxygen. The two methyl groups on the aromatic ring are predicted to resonate as a singlet around 2.2-2.4 ppm. The thiol proton (S-H) is expected to be a broad singlet, with its chemical shift being highly dependent on concentration and solvent, typically appearing between 3.0 and 4.0 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide further insight into the carbon framework. The aromatic carbons will show distinct resonances, with the carbon bearing the butoxy group (C-O) expected at approximately 155-160 ppm and the carbon attached to the sulfur atom (C-S) at a more upfield position of 125-130 ppm. The carbons bearing the methyl groups are predicted to be in the 135-140 ppm range, while the unsubstituted aromatic carbons will likely appear around 115-120 ppm. The carbons of the n-butoxy group will have characteristic shifts: the O-CH₂ carbon at approximately 68-72 ppm, the subsequent two methylene carbons at roughly 31-33 ppm and 19-21 ppm, and the terminal methyl carbon at about 13-15 ppm. The aromatic methyl carbons are expected to resonate in the region of 20-22 ppm.
Conformational Preferences: The rotational freedom around the C-O and C-S bonds allows for various conformations. NMR techniques, particularly Nuclear Overhauser Effect (NOE) spectroscopy, could be theoretically employed to probe the spatial proximity between the protons of the butoxy group and the aromatic methyl groups, providing insights into the preferred orientation of the butoxy chain relative to the aromatic ring.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 6.5 - 7.0 | s |
| O-CH₂-CH₂-CH₂-CH₃ | 3.9 - 4.1 | t |
| O-CH₂-CH₂-CH₂-CH₃ | 1.6 - 1.8 | m |
| O-CH₂-CH₂-CH₂-CH₃ | 1.4 - 1.6 | m |
| O-CH₂-CH₂-CH₂-CH₃ | 0.9 - 1.0 | t |
| Ar-CH₃ | 2.2 - 2.4 | s |
| S-H | 3.0 - 4.0 | br s |
Table 1: Predicted ¹H NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-O | 155 - 160 |
| C-S | 125 - 130 |
| C-CH₃ | 135 - 140 |
| C-H (aromatic) | 115 - 120 |
| O-CH₂ | 68 - 72 |
| O-CH₂-CH₂ | 31 - 33 |
| O-CH₂-CH₂-CH₂ | 19 - 21 |
| -CH₃ (butoxy) | 13 - 15 |
| Ar-CH₃ | 20 - 22 |
Table 2: Predicted ¹³C NMR Data for this compound
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bond Characterization
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups and characterizing the bonding within this compound.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a characteristic S-H stretching vibration, which is typically weak and appears in the range of 2550-2600 cm⁻¹. The C-S stretching vibration is also expected to be weak and can be found in the 600-800 cm⁻¹ region. The aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the butoxy and methyl groups will appear just below 3000 cm⁻¹. The C-O-C stretching vibrations of the ether linkage will give rise to strong bands, typically in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions. Aromatic C=C stretching vibrations will produce a series of bands in the 1450-1600 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy will complement the IR data. The S-H and C-S stretching vibrations, which are often weak in the IR spectrum, can be more prominent in the Raman spectrum. The symmetric vibrations of the aromatic ring are also typically strong in Raman spectra.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |
| S-H stretch | 2550 - 2600 | Weak |
| Aromatic C-H stretch | > 3000 | Medium |
| Aliphatic C-H stretch | < 3000 | Strong |
| Aromatic C=C stretch | 1450 - 1600 | Medium-Strong |
| Asymmetric C-O-C stretch | 1200 - 1250 | Strong |
| Symmetric C-O-C stretch | 1000 - 1050 | Strong |
| C-S stretch | 600 - 800 | Weak |
Table 3: Predicted Infrared Absorption Bands for this compound
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful technique for determining the precise molecular weight of this compound and for analyzing its fragmentation pattern, which provides valuable structural information.
Molecular Weight Determination: The nominal molecular weight of this compound (C₁₂H₁₈OS) is 210.34 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement.
Fragmentation Pattern: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 210 would be expected. The fragmentation pattern would likely involve the loss of the butoxy group or parts of it. A significant fragment would be expected from the cleavage of the butyl group, leading to a fragment ion corresponding to the loss of C₄H₉ (57 u), resulting in a peak at m/z 153. Another prominent fragmentation pathway would be the loss of the butoxy radical (•OC₄H₉), leading to a cation at m/z 137. Further fragmentation of the aromatic ring and the loss of the thiol group could also be anticipated.
| m/z | Proposed Fragment |
| 210 | [M]⁺ |
| 153 | [M - C₄H₉]⁺ |
| 137 | [M - •OC₄H₉]⁺ |
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
Electron Paramagnetic Resonance (EPR) Spectroscopy for Unpaired Electron Detection and Radical Species Identification
Electron Paramagnetic Resonance (EPR) spectroscopy is a technique specific for detecting species with unpaired electrons. In its ground state, this compound is a diamagnetic molecule with no unpaired electrons and would therefore be EPR silent.
However, EPR spectroscopy could be a valuable tool for studying radical species derived from this compound. For instance, the thiyl radical, formed by the homolytic cleavage of the S-H bond, could be generated and studied by EPR. The g-factor and hyperfine coupling constants of the resulting radical would provide information about the distribution of the unpaired electron spin density within the molecule. While no specific EPR studies on the this compound radical have been reported, general studies on substituted thiophenol radicals indicate that the unpaired electron is largely localized on the sulfur atom, with some delocalization into the aromatic ring. nih.govrsc.org
X-ray Crystallography for Crystalline State Structure Elucidation
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. To date, no crystal structure of this compound has been deposited in the Cambridge Structural Database or reported in the literature.
If a suitable single crystal of the compound could be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles. This data would offer an unambiguous depiction of the molecular conformation in the solid state, including the orientation of the butoxy group and the planarity of the aromatic ring. Such information would be invaluable for understanding intermolecular interactions, such as hydrogen bonding involving the thiol group and van der Waals interactions, which govern the crystal packing. While experimental data is absent, computational modeling could be employed to predict the likely crystal packing and solid-state conformation.
Computational and Theoretical Chemistry Approaches to 4 N Butoxy 3,5 Dimethylthiophenol
Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Prediction
Density Functional Theory (DFT) has emerged as a important tool for investigating the electronic properties of molecules like 4-n-butoxy-3,5-dimethylthiophenol. By approximating the electron density of the system, DFT can provide valuable information about its electronic structure, thermodynamic stability, and chemical reactivity.
DFT calculations can be employed to determine key electronic parameters. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. The distribution of these frontier orbitals also reveals likely sites for electrophilic and nucleophilic attack.
Furthermore, DFT methods can be used to calculate various reactivity descriptors. These descriptors, such as electronegativity, chemical hardness, and global softness, are derived from the conceptual DFT framework and help in predicting the molecule's behavior in chemical reactions. By analyzing these parameters, researchers can gain a deeper understanding of the reactivity patterns of this compound.
Thermodynamic stability can also be assessed using DFT. By calculating properties such as the total electronic energy, enthalpy, and Gibbs free energy, the relative stability of different conformations or isomers of the molecule can be compared. This information is crucial for understanding its preferred structures and potential for isomerization.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects
Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound. These simulations model the atomic motions of the molecule over time, providing a detailed picture of its conformational flexibility and its interactions with surrounding solvent molecules.
The conformational landscape of this compound can be extensively explored using MD simulations. The molecule possesses several rotatable bonds, particularly within the n-butoxy group, leading to a variety of possible three-dimensional structures. MD simulations can map out the potential energy surface associated with these rotations, identifying the most stable, low-energy conformations and the energy barriers between them. This information is vital for understanding how the molecule's shape influences its physical and chemical properties.
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the structural features of a molecule and its chemical reactivity. For this compound, QSRR models can be developed to predict its reactivity in various chemical processes based on a set of calculated molecular descriptors.
The first step in a QSRR study involves generating a wide range of molecular descriptors for this compound. These descriptors can be categorized into several types, including:
Topological descriptors: Based on the 2D representation of the molecule.
Geometrical descriptors: Derived from the 3D structure of the molecule.
Quantum chemical descriptors: Calculated using methods like DFT, such as HOMO-LUMO energies, Mulliken charges, and dipole moments.
Once a comprehensive set of descriptors is obtained, statistical methods such as multiple linear regression or machine learning algorithms are employed to build a model that links these descriptors to an experimentally determined or computationally predicted measure of reactivity. The resulting QSRR equation can then be used to predict the reactivity of other, similar compounds without the need for extensive experimental work.
Reaction Pathway Mapping and Transition State Characterization
Understanding the mechanisms of chemical reactions involving this compound requires the detailed mapping of reaction pathways and the characterization of transition states. Computational methods provide the tools to explore the potential energy surface of a reaction, identifying the most favorable routes from reactants to products.
Reaction pathway mapping involves locating the minimum energy path that the reacting system follows. This is achieved by calculating the energies of various intermediate structures and transition states along the reaction coordinate. The transition state is a critical point on this pathway, representing the highest energy barrier that must be overcome for the reaction to proceed.
Computational techniques, often based on DFT, can be used to locate and characterize the geometry of the transition state. Frequency calculations are then performed to confirm that the identified structure is indeed a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy of this transition state is used to calculate the activation energy of the reaction, a key parameter that governs the reaction rate.
Prediction of Spectroscopic Parameters via Ab Initio Methods
Ab initio quantum chemistry methods can be utilized to predict various spectroscopic parameters for this compound. These theoretical predictions can be invaluable for interpreting experimental spectra and for identifying the molecule in different environments.
Theoretical calculations can provide insights into the following spectroscopic properties:
Infrared (IR) and Raman Spectra: By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR and Raman spectrum can be generated. This can aid in the assignment of experimental vibrational bands to specific molecular motions.
Nuclear Magnetic Resonance (NMR) Spectra: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated, providing a theoretical NMR spectrum that can be compared with experimental data to confirm the molecular structure.
Electronic Spectra (UV-Vis): The energies and oscillator strengths of electronic transitions can be computed using time-dependent DFT (TD-DFT) or other excited-state methods. This allows for the prediction of the UV-Vis absorption spectrum, providing information about the electronic structure and chromophores within the molecule.
The accuracy of these predicted spectroscopic parameters is highly dependent on the level of theory and the basis set used in the calculations. By carefully selecting the computational methodology, it is often possible to achieve good agreement with experimental data.
Design, Synthesis, and Characterization of Novel Derivatives and Analogues of 4 N Butoxy 3,5 Dimethylthiophenol
Systematic Modification of the n-Butoxy Side Chain for Tunable Properties
The n-butoxy group in 4-n-butoxy-3,5-dimethylthiophenol offers a prime target for systematic modification to fine-tune the molecule's properties. The length and branching of the alkoxy chain can significantly influence the compound's lipophilicity, steric hindrance, and electronic characteristics.
Research on similar phenolic compounds has demonstrated that increasing the length of the alkoxy chain generally leads to higher boiling points due to increased van der Waals forces. ncert.nic.in Furthermore, the hydrophobicity of molecules tends to increase with longer alkyl chains. nih.gov This principle can be applied to the this compound system to modulate its solubility in various organic solvents and its potential interactions with biological membranes.
The following table illustrates the predicted effect of alkoxy chain length on the physicochemical properties of 4-alkoxy-3,5-dimethylthiophenol derivatives, based on general chemical principles.
| Alkoxy Chain | Predicted Boiling Point | Predicted Lipophilicity (logP) | Predicted Water Solubility |
| Methoxy | Lower | Lower | Higher |
| Ethoxy | |||
| Propoxy | |||
| n-Butoxy | Higher | Higher | Lower |
| Pentyloxy | Higher | Higher | Lower |
Systematic variations, such as the introduction of branching (e.g., iso-butoxy, sec-butoxy, tert-butoxy) or functional groups within the alkoxy chain, can further refine the molecule's properties. For instance, introducing a terminal hydroxyl or amino group on the butoxy chain could dramatically alter the polarity and reactivity of the entire molecule. The synthesis of such analogues would typically involve the Williamson ether synthesis, reacting 3,5-dimethyl-4-hydroxythiophenol with the corresponding alkyl halide.
Chemical Derivatization of the Thiol Functional Group (e.g., thioethers, disulfides, sulfenates)
The thiol (-SH) group is a highly versatile functional group that can be readily converted into a variety of derivatives, including thioethers, disulfides, and sulfenates. These transformations alter the chemical reactivity, polarity, and steric profile of the parent molecule.
Thioethers (Sulfides): Thioethers can be synthesized from thiols through several methods. A common approach is the reaction of the thiophenol with an alkyl halide in the presence of a base. google.com Alternatively, metal-catalyzed cross-coupling reactions or reactions with alcohols in the presence of a Lewis acid catalyst can be employed. google.combeilstein-journals.orgnih.gov For example, reacting this compound with an alkyl halide (R-X) in the presence of a base would yield the corresponding thioether. The synthesis of thioethers can also be achieved from sulfonyl chlorides. researchgate.netnih.gov
Disulfides: Symmetrical disulfides can be formed by the oxidation of thiols. A variety of oxidizing agents can be used, and the reaction can also proceed via a radical pathway. nih.gov Unsymmetrical disulfides can be synthesized through thiol-disulfide exchange reactions or by using reagents like N-dithiophthalimides. researchgate.netorganic-chemistry.org For instance, the oxidation of this compound would lead to the formation of bis(4-n-butoxy-3,5-dimethylphenyl) disulfide.
Sulfenates and Derivatives: The thiol group can be oxidized to form sulfenic acids, which are generally unstable but can be trapped to form stable derivatives like sulfenamides. The synthesis of sulfenamides can be achieved through the oxidative coupling of thiols and amines. nih.gov For example, reacting this compound with an amine in the presence of an oxidizing agent can yield the corresponding sulfenamide. Further oxidation can lead to sulfinamides and sulfonamides. nih.govbohrium.com
The table below summarizes typical reaction conditions for the derivatization of the thiol group.
| Derivative | Reagents | Catalyst/Conditions |
| Thioether | Alkyl halide, Alcohol | Base, Lewis Acid (e.g., ZnCl₂) google.com |
| Disulfide | Oxidizing agent (e.g., I₂) | Mild conditions |
| Sulfenamide | Amine | CuI/bpy, DMSO, 60°C nih.gov |
Exploration of Aromatic Ring Substitution Isomers and Their Chemical Consequences
The arrangement of substituents on the aromatic ring of this compound has a profound impact on its chemical and physical properties. Exploring its isomers, where the n-butoxy, methyl, and thiol groups are positioned differently, reveals the intricate relationship between structure and reactivity.
A comparison of the known properties of various dimethylthiophenol isomers provides insight into these structural effects.
| Compound | CAS Number | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| 2,5-Dimethylthiophenol | 4001-61-0 | 126.3 /50 mmHg chemicalbook.com | 1.02 chemicalbook.com | 1.5698 chemicalbook.com |
| 2,6-Dimethylthiophenol | 118-72-9 | 122 /50 mmHg thegoodscentscompany.com | 1.038 | 1.5749 |
| 3,4-Dimethylthiophenol | 18800-53-8 | 218 | 1.027 | 1.5736 |
Data sourced from various chemical suppliers and databases. chemicalbook.comthegoodscentscompany.comchemicalbook.comthegoodscentscompany.comcymitquimica.comnih.govfoodb.canist.govnih.gov
The synthesis of these isomers typically involves multi-step sequences, starting from the corresponding substituted anilines or phenols. organic-chemistry.org The specific placement of the functional groups dictates the synthetic route, often requiring careful use of directing groups and selective reactions to achieve the desired substitution pattern.
Development of Heterocyclic Analogues Incorporating the Thiophenol Moiety
The thiophenol moiety is a valuable building block for the synthesis of a wide range of sulfur-containing heterocyclic compounds. By incorporating the this compound scaffold into heterocyclic systems, novel compounds with potentially unique properties can be developed.
Several classes of heterocyclic compounds can be synthesized from thiophenol precursors:
Thiazoles: Thiazole (B1198619) rings can be constructed through reactions such as the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone. pharmaguideline.comorganic-chemistry.orgwikipedia.orgyoutube.comnih.gov
Thiadiazoles: 1,3,4-Thiadiazoles can be synthesized by reacting thiosemicarbazide (B42300) with carboxylic acids or their derivatives, often under dehydrating conditions. nih.govresearchgate.netorganic-chemistry.orgencyclopedia.pubnih.gov
Benzothiazoles: These fused heterocyclic systems are typically formed by the condensation of a 2-aminothiophenol (B119425) with an aldehyde or carboxylic acid. organic-chemistry.orgmdpi.com
Benzothiazines: These six-membered heterocyclic rings containing sulfur and nitrogen can be synthesized through various cyclization strategies, for example, from 2-aminothiophenols. nih.govnih.govresearchgate.netresearchgate.net
The general synthetic strategies for these heterocyclic systems can be adapted to use this compound or its derivatives as starting materials. For example, conversion of the thiol to a 2-aminothiophenol derivative would open the door to benzothiazole (B30560) and benzothiazine synthesis.
The table below outlines some of the heterocyclic systems that could be derived from this compound.
| Heterocyclic System | Key Precursor from Thiophenol | General Synthetic Method |
| Thiazole | Thioamide derivative | Hantzsch synthesis pharmaguideline.comwikipedia.orgyoutube.com |
| 1,3,4-Thiadiazole | Thiosemicarbazide derivative | Cyclodehydration with a carboxylic acid encyclopedia.pubnih.gov |
| Benzothiazole | 2-Aminothiophenol derivative | Condensation with an aldehyde or carboxylic acid organic-chemistry.orgmdpi.com |
| Benzothiazine | 2-Aminothiophenol derivative | Cyclization with an appropriate bifunctional reagent nih.govresearchgate.net |
The development of these heterocyclic analogues represents a promising direction for expanding the chemical space around this compound and exploring new structure-activity relationships.
Applications in Advanced Organic Synthesis and Materials Science Research
Utility as a Versatile Synthetic Building Block in Multistep Organic Synthesis
Organic compounds that serve as fundamental starting materials for creating more complex molecules are known as building blocks. scbt.com Thiophenols are frequently employed as key intermediates in the synthesis of pharmaceuticals and other high-value organic molecules. For instance, the related compound 2,4-dimethylthiophenol is a critical precursor in the synthesis of vortioxetine, a notable pharmaceutical agent. google.com In this synthesis, the thiophenol undergoes a palladium-catalyzed coupling reaction with an aryl halide to form a key carbon-sulfur bond. google.com
Similarly, 3,5-Dimethylbenzenethiol is recognized as a versatile organic building block. evitachem.comsigmaaldrich.com General synthetic routes to produce thiophenols from their corresponding phenols are well-established, involving a three-step process: conversion to an O-aryl dialkylthiocarbamate, thermal rearrangement to an S-aryl dialkylthiocarbamate, and subsequent hydrolysis to yield the target thiophenol. orgsyn.org This established methodology suggests that 4-n-Butoxy-3,5-dimethylphenol could be readily converted to the target thiophenol, making it accessible for use in complex synthetic pathways.
Table 1: Properties of Structurally Related Dimethylthiophenols
| Property | 3,4-Dimethylbenzenethiol | 3,5-Dimethylbenzenethiol |
|---|---|---|
| CAS Number | 18800-53-8 sigmaaldrich.com | 38360-81-5 sigmaaldrich.com |
| Molecular Formula | C₈H₁₀S sigmaaldrich.com | C₈H₁₀S sigmaaldrich.com |
| Molecular Weight | 138.23 g/mol sigmaaldrich.com | 138.23 g/mol |
| Boiling Point | 218 °C sigmaaldrich.com | Not specified |
| Density | 1.027 g/mL at 25 °C sigmaaldrich.com | Not specified |
| Refractive Index | n20/D 1.5736 sigmaaldrich.com | Not specified |
| Flash Point | 90.00 °C thegoodscentscompany.com | 85 °C sigmaaldrich.com |
This data is for structurally similar compounds and is intended for comparative purposes.
Investigation as a Ligand or Catalyst Precursor in Homogeneous and Heterogeneous Catalysis
The thiol group is an effective ligand for a wide range of metal ions, making thiophenol derivatives valuable in the field of catalysis. They can be used to stabilize metal nanoparticles, which often serve as catalysts. For example, 3,5-dimethylbenzenethiol has been noted for its use in stabilizing gold nanoclusters, which have shown promise in photocatalysis. evitachem.com The sulfur atom can coordinate to the metal surface, influencing the electronic properties and stability of the catalyst. This suggests that 4-n-Butoxy-3,5-dimethylthiophenol could likewise be investigated as a surface-modifying agent or ligand for creating novel catalytic systems with tailored reactivity and selectivity.
Incorporation into Polymeric Materials and Advanced Functional Coatings
The reactivity of the thiol group makes it highly suitable for polymer synthesis and modification. Thiol-ene "click" chemistry, a reaction involving the addition of a thiol to a carbon-carbon double bond (ene), is a powerful method for creating polymers and functional materials. nih.gov This reaction is known for its high efficiency, rapid rate, and tolerance to air, which makes it advantageous for industrial applications. nih.gov Research has shown that incorporating thiols as co-reagents in acrylate (B77674) polymerizations can mitigate oxygen inhibition, a common problem in free-radical polymerization. researchgate.net
Furthermore, thiol groups can be covalently attached to existing polymer backbones to impart new functionalities. A notable example is the modification of polycarbophil (B1168052) with cysteine (a thiol-containing amino acid) to create mucoadhesive polymers with significantly enhanced adhesive properties. nih.gov The thiol groups can form disulfide bonds, improving the cohesive strength of the polymer matrix. nih.gov By extension, this compound could be incorporated into polymers to create materials with specific properties, such as advanced coatings, adhesives, or functional thin films. The butoxy and dimethyl groups would influence the polymer's solubility, thermal stability, and mechanical properties.
Table 2: Potential Applications of Thiol-Functionalized Polymers
| Application Area | Mechanism of Action | Potential Benefit of Incorporation |
|---|---|---|
| Adhesives | Formation of intermolecular disulfide bonds. nih.gov | Enhanced cohesive and adhesive strength. nih.gov |
| Functional Coatings | Participation in Thiol-Ene polymerization. nih.gov | Uniform polymer structure, low shrinkage, and oxygen resistance during curing. nih.govresearchgate.net |
| Biomaterials | Covalent attachment to polymer backbones. nih.gov | Introduction of specific functionalities, such as mucoadhesion. nih.gov |
| Chromatography | Use as a supporting phase for separations. google.com | Covalent immobilization of molecules via disulfide bridges for purification. google.com |
Role in the Development of New Reagents and Methodologies for Chemical Transformations
Thiol-containing molecules are instrumental in developing novel chemical methodologies. The unique reactivity of the thiol group enables its use in specialized chemical transformations. Recently, research into lipid nanoparticles (LNPs) for mRNA vaccine delivery has highlighted an innovative use of thiol chemistry. acs.org Specially designed lipids containing dithiolane moieties have been shown to react with thiols on cell surfaces, facilitating a "thiol-mediated uptake" that allows the mRNA payload to be delivered directly to the cytosol, bypassing a major delivery barrier. acs.org This approach significantly enhances vaccine efficacy and demonstrates the potential for thiol chemistry to solve complex biological delivery challenges. acs.org
While this example involves a dithiolane, it underscores the principle that the strategic placement of thiol groups can enable novel and highly effective chemical and biological processes. The investigation of this compound and related structures could lead to the development of new reagents for bioconjugation, surface modification, or the design of novel delivery systems that exploit the dynamic nature of the thiol-disulfide exchange.
Emerging Research Frontiers and Future Perspectives for 4 N Butoxy 3,5 Dimethylthiophenol
Integration with Flow Chemistry and Automated Synthesis Platforms
The paradigm of chemical synthesis is undergoing a significant transformation, with a move away from traditional batch processes towards continuous flow chemistry and automated synthesis. These modern methodologies offer numerous advantages, including enhanced safety, improved reproducibility, higher yields, and the ability to rapidly screen and optimize reaction conditions. The integration of 4-n-Butoxy-3,5-dimethylthiophenol into these platforms is a logical and promising next step in harnessing its synthetic potential.
The inherent reactivity of the thiol group makes it an ideal handle for a variety of chemical transformations that are well-suited to flow chemistry. For instance, the S-alkylation, S-arylation, and oxidation of thiophenols to disulfides or sulfonic acids can be performed with greater control and efficiency in a continuous flow reactor. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system would allow for the fine-tuning of reactions involving this compound, potentially minimizing the formation of byproducts that can be prevalent in batch reactions of thiols.
Automated synthesis platforms, which combine robotics with flow chemistry, could further accelerate research involving this compound. By systematically varying reactants, catalysts, and conditions, these platforms could rapidly map the reactivity of this compound and identify optimal conditions for the synthesis of a diverse library of derivatives. This high-throughput approach would be invaluable for applications in drug discovery and materials science, where the rapid generation of new molecular entities is crucial.
A hypothetical automated synthesis setup for the derivatization of this compound could involve the following components:
| Component | Function |
| Reagent Modules | Storage and delivery of this compound, various electrophiles (e.g., alkyl halides, aryl halides), and catalysts. |
| Flow Reactor | A micro- or meso-scale reactor where the reaction takes place under precisely controlled conditions. |
| In-line Analysis | Spectroscopic techniques (e.g., FT-IR, UV-Vis) integrated into the flow path for real-time reaction monitoring. |
| Purification Module | Automated chromatographic purification of the product stream. |
| Collection and Analysis | Robotic collection of purified products into well plates, followed by automated analysis (e.g., LC-MS, NMR). |
Such a platform would not only accelerate the exploration of the chemical space around this compound but also provide a robust and scalable method for the production of key intermediates and final products.
Exploration of Photoinduced Chemical Reactions and Photoredox Catalysis
The field of photochemistry, particularly visible-light photoredox catalysis, has emerged as a powerful tool for organic synthesis, offering mild and environmentally friendly reaction conditions. nih.govyoutube.com The unique electronic properties of thiophenols, including this compound, make them intriguing candidates for exploration in this domain. The presence of the electron-donating butoxy group is expected to lower the oxidation potential of the thiophenol, making it more susceptible to single-electron transfer (SET) processes under photocatalytic conditions.
One promising area of investigation is the use of this compound as a hydrogen atom transfer (HAT) catalyst or as a precursor to a thiyl radical. Thiyl radicals are versatile intermediates that can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. nih.gov For example, the photoredox-mediated generation of a thiyl radical from this compound could be used to initiate radical-based thiol-ene or thiol-yne reactions, providing a highly efficient method for the anti-Markovnikov hydrothiolation of unsaturated bonds. nih.gov
Furthermore, the ability of thiophenols to act as organocatalysts in photoredox reactions is an area of growing interest. acs.orgnih.gov In these systems, the thiophenol itself can be excited by visible light or can interact with an excited photocatalyst to initiate a catalytic cycle. acs.orgnih.gov The specific substitution pattern of this compound could be leveraged to fine-tune the catalytic activity and selectivity in such transformations. The electron-rich nature of the aromatic ring may also allow for its participation in photo-induced electron/energy transfer processes, opening up further avenues for novel reactivity.
Potential photoredox reactions involving this compound include:
| Reaction Type | Description | Potential Outcome |
| Thiol-Ene Reaction | Radical addition of the S-H bond across a double bond. | Synthesis of functionalized thioethers. |
| Reductive Decarboxylation | Coupling with N-(acetoxy)phthalimides. acs.orgnih.gov | Formation of new C-S bonds. |
| S-Trifluoromethylation | Introduction of a trifluoromethyl group at the sulfur atom. mst.edu | Access to fluorinated building blocks. |
Application in Supramolecular Chemistry and Self-Assembled Systems
Supramolecular chemistry, the chemistry "beyond the molecule," focuses on the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions. The structural features of this compound make it an attractive building block for the construction of such systems. The thiol group can act as a hydrogen bond donor and acceptor, and it can also be oxidized to form disulfide bonds, which can serve as covalent linkers in dynamic covalent systems.
The n-butoxy group provides a flexible, hydrophobic chain that can engage in van der Waals interactions and influence the packing of molecules in the solid state or in solution. This interplay between the directional interactions of the thiol group and the less directional hydrophobic interactions of the butoxy chain could lead to the formation of well-defined supramolecular architectures, such as liquid crystals, gels, or molecular capsules.
The design of self-assembling systems based on this compound could lead to materials with interesting properties, such as stimuli-responsive behavior. For example, a system held together by hydrogen bonds involving the thiol group could be disrupted by a change in pH or the addition of a competitive hydrogen bonding species. Similarly, systems based on disulfide linkages could be reversibly assembled and disassembled through redox chemistry.
Synergistic Approaches Combining Experimental and Computational Methodologies
The synergy between experimental and computational chemistry provides a powerful platform for the rational design and understanding of molecular systems. researchgate.netnih.gov In the context of this compound, computational modeling can offer invaluable insights into its structure, properties, and reactivity, thereby guiding experimental investigations.
Density functional theory (DFT) calculations can be employed to predict key properties of the molecule, such as its geometry, vibrational frequencies, and electronic structure. researchgate.netnih.govresearchgate.net For instance, the S-H bond dissociation enthalpy (BDE) is a critical parameter that governs the reactivity of the thiol in radical reactions. researchgate.netresearchgate.net Computational studies on related substituted thiophenols have shown that electron-donating groups generally decrease the S-H BDE, suggesting that this compound may be a more potent hydrogen atom donor than unsubstituted thiophenol. researchgate.net
Molecular dynamics (MD) simulations could be used to explore the conformational landscape of the n-butoxy group and to study the self-assembly behavior of the molecule in different solvent environments. These simulations can provide a detailed picture of the intermolecular interactions that drive the formation of supramolecular structures.
By combining computational predictions with experimental validation, researchers can accelerate the discovery of new applications for this compound. For example, computational screening could be used to identify promising reaction partners or to predict the most likely products of a given reaction, which could then be targeted for synthesis in the laboratory. This integrated approach will be crucial for unlocking the full potential of this versatile molecule.
A comparative table of computed properties for thiophenol and a hypothetical 4-n-Butoxy,3,5-dimethylthiophenol (B1346996) could be as follows:
| Property | Thiophenol (Calculated) | This compound (Predicted Trend) |
| S-H Bond Dissociation Enthalpy (BDE) | ~80-85 kcal/mol researchgate.netresearchgate.net | Lower than thiophenol |
| Acidity (pKa) | ~6.6 (experimental) | Higher (less acidic) than thiophenol |
| Oxidation Potential | Baseline | Lower than thiophenol |
This data, while predictive for the target compound, is based on established trends for substituted thiophenols and provides a solid foundation for future experimental work. researchgate.netnih.govresearchgate.net
Q & A
Basic: What are the optimal synthetic routes for 4-n-Butoxy-3,5-dimethylthiophenol, and how can reaction conditions be systematically optimized?
Methodological Answer:
Synthesis optimization involves varying parameters such as solvent polarity, temperature, and catalyst loading. For example, demonstrates that refluxing in absolute ethanol (50 mL) for 5 hours under anhydrous conditions achieves high yields (up to 90%) for structurally analogous thiophenol derivatives . Key steps include:
- Solvent selection: Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution in alkoxy-thiophenol synthesis.
- Catalyst screening: Transition-metal catalysts (e.g., CuI) can accelerate aryl-thiol coupling.
- Characterization: Use H/C NMR to confirm substituent positions and purity, as shown in for (4-Methoxyphenyl)(phenyl)sulfane derivatives .
Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting spectral data be resolved?
Methodological Answer:
- NMR spectroscopy: Assign chemical shifts for the butoxy (-OCHCHCHCH) and methyl groups (3,5-dimethyl) via H NMR integration and C DEPT-135. Discrepancies in peak splitting (e.g., overlapping signals) can be resolved using 2D NMR (HSQC, HMBC) .
- Mass spectrometry: High-resolution MS (HRMS) confirms molecular weight and detects impurities.
- IR spectroscopy: Validate thiol (-SH) or disulfide formation via S-H stretching (2500–2600 cm).
Advanced: How can mechanistic studies elucidate the reaction pathways in this compound synthesis, particularly regarding competing side reactions?
Methodological Answer:
- Kinetic analysis: Monitor reaction progress via in-situ FTIR or HPLC to identify intermediates. For example, ’s evaluation of benzamide derivatives uses time-resolved spectral analysis to track byproduct formation .
- Computational modeling: DFT calculations (e.g., Gaussian 09) can predict activation energies for competing pathways (e.g., oxidation to disulfides vs. thioether formation).
- Isotopic labeling: Use deuterated solvents or O-labeled reagents to trace oxygen incorporation in alkoxy groups.
Advanced: How should researchers address contradictions in reported biological activities of thiophenol derivatives like this compound?
Methodological Answer:
- Standardized assays: Replicate studies under controlled conditions (e.g., cell lines, incubation time) to minimize variability. ’s biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives employs strict protocols for IC determination .
- Structure-activity relationship (SAR): Compare substituent effects (e.g., butoxy vs. methoxy groups) on activity.
- Meta-analysis: Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or trends.
Basic: What purification strategies are effective for isolating this compound from reaction mixtures containing disulfide byproducts?
Methodological Answer:
- Chromatography: Use flash column chromatography with gradients of ethyl acetate/hexane to separate thiophenol from disulfides.
- Acid-base extraction: Exploit thiol’s acidity (pKa ~6.5) by extracting into basic aqueous layers, followed by neutralization.
- Crystallization: Recrystallize from ethanol/water mixtures, as demonstrated in for analogous compounds .
Advanced: How can computational and experimental methods be integrated to predict the physicochemical properties of this compound?
Methodological Answer:
- LogP prediction: Use software like MarvinSketch to estimate partition coefficients. Compare with experimental values via shake-flask methods (see ’s LogD data for related phenols) .
- Solubility screening: Apply Hansen solubility parameters to select solvents for formulation.
- Thermodynamic stability: DSC/TGA analysis determines melting points and degradation thresholds, critical for storage (e.g., ’s storage guidelines for labile compounds) .
Advanced: What strategies mitigate oxidation of this compound during long-term storage, and how can stability be quantified?
Methodological Answer:
- Inert atmosphere: Store under argon or nitrogen in amber vials to prevent light/oxygen exposure.
- Stabilizers: Add antioxidants (e.g., BHT) at 0.1–1.0% w/w.
- Stability testing: Use accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC-UV analysis to track degradation, as outlined in ’s handling guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
